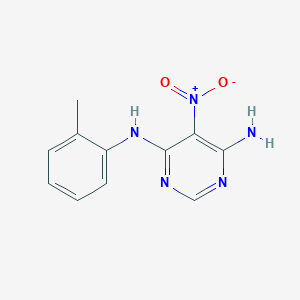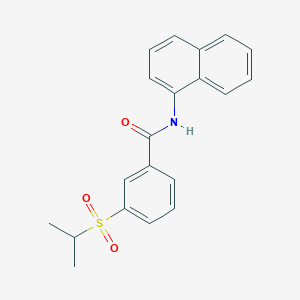
(Z)-2-((E)-benzylidenehydrazono)-5-(4-bromobenzyl)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-((E)-benzylidenehydrazono)-5-(4-bromobenzyl)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidenehydrazono group, and a bromobenzyl substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-((E)-benzylidenehydrazono)-5-(4-bromobenzyl)thiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidinone Ring: The initial step involves the reaction of a thioamide with an α-halo acid to form the thiazolidinone core.
Introduction of Benzylidenehydrazono Group: This step involves the condensation of the thiazolidinone with benzaldehyde and hydrazine to introduce the benzylidenehydrazono moiety.
Bromobenzyl Substitution:
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the benzylidenehydrazono group, converting it to a hydrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the hydrazono group.
Reduction Products: Hydrazine derivatives.
Substitution Products: Compounds with various substituents replacing the bromobenzyl group.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.
Biology:
Antimicrobial Activity: Studies have shown that thiazolidinone derivatives exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.
Medicine:
Anticancer Agents: The compound has been investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Anti-inflammatory Agents: Research indicates that thiazolidinone derivatives may possess anti-inflammatory activities, useful in treating inflammatory diseases.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
作用機序
The exact mechanism of action of (Z)-2-((E)-benzylidenehydrazono)-5-(4-bromobenzyl)thiazolidin-4-one varies depending on its application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Anticancer Mechanism: It may induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting key signaling pathways involved in cell proliferation.
類似化合物との比較
Thiazolidin-4-one Derivatives: Compounds with similar thiazolidinone cores but different substituents.
Benzylidenehydrazono Derivatives: Compounds with the benzylidenehydrazono group but different core structures.
Uniqueness:
Structural Features: The combination of the thiazolidinone ring, benzylidenehydrazono group, and bromobenzyl substituent is unique, providing distinct chemical and biological properties.
Biological Activity: The specific arrangement of functional groups in this compound may result in unique interactions with biological targets, leading to its potential as a therapeutic agent.
特性
IUPAC Name |
(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(4-bromophenyl)methyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS/c18-14-8-6-12(7-9-14)10-15-16(22)20-17(23-15)21-19-11-13-4-2-1-3-5-13/h1-9,11,15H,10H2,(H,20,21,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOHHVHOCJBAGZ-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane](/img/structure/B2845981.png)
![2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2845982.png)
![4-butoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2845983.png)
![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea](/img/structure/B2845987.png)

![3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B2845991.png)
![N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide](/img/structure/B2845994.png)





![Methyl 2-[(Dimethylamino)methyl]benzoate](/img/structure/B2846002.png)
![2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2846004.png)
